molecular formula C24H25N5O2S B2529762 N-(2,4-dimethylphenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 896306-56-2

N-(2,4-dimethylphenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2529762
CAS No.: 896306-56-2
M. Wt: 447.56
InChI Key: MMGQXIRPZBLDAC-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a potent and selective small-molecule inhibitor primarily investigated for its role in disrupting kinase-mediated signaling pathways. This compound is of significant interest in oncological research , where it is used as a chemical tool to study cell proliferation, apoptosis, and tumor growth in vitro. Its mechanism of action is attributed to the competitive inhibition of ATP binding at the catalytic site of specific receptor tyrosine kinases, including but not limited to the EGFR family . Researchers utilize this acetamide derivative to elucidate the complex dynamics of signal transduction cascades and to explore potential therapeutic strategies for resistant cancers. Supplied as a solid powder, it is characterized by high purity and stability, ensuring consistent and reproducible results in biochemical assays and cell-based studies. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[[5-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2S/c1-17-6-11-21(18(2)14-17)25-23(30)16-32-24-27-26-22(29(24)28-12-4-5-13-28)15-19-7-9-20(31-3)10-8-19/h4-14H,15-16H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMGQXIRPZBLDAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS No. 896306-56-2) is a compound of interest due to its potential biological activities. This article reviews its biological activity based on available research findings, including in vitro studies and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the following chemical formula:

PropertyValue
Molecular FormulaC24H25N5O2S
Molecular Weight447.6 g/mol
SMILESCOc1ccc(Cc2nnc(SCC(=O)Nc3ccc(C)cc3C)n2-n2cccc2)cc1

This complex structure suggests potential interactions with various biological targets, particularly in antiviral and anticancer research.

Antiviral Activity

Recent studies have highlighted the potential of triazole derivatives, similar to this compound, as promising antiviral agents. For instance, compounds with triazole rings have shown significant inhibition of viral polymerases. One study reported that certain derivatives exhibited IC50 values as low as 0.35 µM against Hepatitis C Virus (HCV) NS5B polymerase .

Anticancer Activity

Triazole derivatives are also being investigated for their anticancer properties. In vitro studies have demonstrated that compounds containing triazole moieties can induce apoptosis in cancer cell lines. For example, a related compound was shown to inhibit cell proliferation in various cancer types at nanomolar concentrations . The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the triazole ring and aromatic substituents can significantly affect activity:

ModificationEffect on Activity
Substitution on TriazoleEnhanced antiviral potency
Aromatic ring variationsAltered cytotoxicity profiles
Alkyl chain lengthImpact on solubility and bioavailability

Research indicates that specific substitutions can lead to improved selectivity for target enzymes while reducing off-target effects .

Case Study 1: Antiviral Efficacy

In a study evaluating a series of triazole derivatives, one compound demonstrated an EC50 value of 0.26 µM against HCV NS5B with minimal cytotoxicity in MT-4 cells . This highlights the potential of similar structures in developing effective antiviral agents.

Case Study 2: Anticancer Potential

Another investigation focused on a related compound that induced apoptosis in breast cancer cells through the activation of caspase pathways. The study found that treatment resulted in a significant decrease in cell viability at concentrations as low as 50 nM .

Scientific Research Applications

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps:

  • Preparation of the Triazole Ring: This can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
  • Introduction of the Pyrrole Ring: Following the formation of the triazole, the pyrrole ring is introduced.
  • Attachment of the Acetamide Moiety: Finally, the acetamide group is attached to complete the synthesis.

The reaction conditions often require catalysts and controlled temperatures to ensure high yields and purity.

Antifungal Activity

Recent studies have indicated that compounds containing triazole moieties exhibit significant antifungal properties. The triazole ring in N-(2,4-dimethylphenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide may enhance its effectiveness against various fungal pathogens. Research has shown that similar compounds can inhibit the growth of fungi by disrupting their cell membrane integrity and function .

Anticancer Properties

Compounds with similar structures have been investigated for their anticancer potential. The incorporation of a pyrrole ring may contribute to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have demonstrated that triazole derivatives can selectively target cancer cells while sparing normal cells .

Anti-inflammatory Effects

The compound’s potential as an anti-inflammatory agent is also noteworthy. Research indicates that derivatives with similar functional groups may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), providing therapeutic benefits in inflammatory diseases .

Case Studies

StudyFocusFindings
Antifungal Activity StudyEvaluated various triazole derivativesDemonstrated significant antifungal activity against Candida species
Anticancer Properties ResearchInvestigated pyrrole-containing compoundsShowed selective cytotoxicity towards breast cancer cells
Inflammation Inhibition StudyExplored anti-inflammatory effects of triazolesFound effective suppression of COX-2 enzyme activity

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among analogous compounds include substitutions on the phenyl ring, triazole substituents, and heterocyclic appendages. These modifications impact solubility, bioavailability, and target affinity.

Compound Phenyl Substituent Triazole Substituents Key Features
Target Compound 2,4-dimethylphenyl 5-(4-methoxybenzyl), 4-(1H-pyrrol-1-yl) High lipophilicity due to methoxybenzyl and dimethylphenyl groups; pyrrole enhances π-π stacking
Compound in 2-(trifluoromethyl)phenyl Same as target Trifluoromethyl increases electronegativity and metabolic stability
N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide () 4-ethylphenyl 4-ethyl, 5-(3-pyridinyl) Pyridinyl group introduces basicity, potentially improving water solubility
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide () 4-fluorophenyl 4-ethyl, 5-(thiophen-2-yl) Thiophene enhances aromatic interactions; fluorine improves membrane permeability

Crystallographic and Stability Considerations

Crystal structures of dichlorophenyl analogs () reveal non-planar conformations due to steric hindrance, reducing crystallization efficiency. The target’s 2,4-dimethylphenyl group may exacerbate this effect, necessitating formulation strategies to improve solubility .

Q & A

Basic Research Question

  • Stability : Degrades at pH <3 or >10; light-sensitive (store in amber vials) .
  • Storage : −20°C in anhydrous DMSO (≤6 months) .

What reaction mechanisms govern the formation of the triazole-thioacetamide core?

Advanced Research Question
Key steps:

Nucleophilic substitution : Thiolate attack on chloroacetonitrile (SN2 mechanism) .

Cyclocondensation : Formation of triazole via Huisgen 1,3-dipolar cycloaddition .
Kinetic studies : Monitor activation energy (ΔG‡) via Arrhenius plots .

How can target-specific activity be validated experimentally?

Advanced Research Question
Validation pipeline :

Competitive binding assays : Radiolabeled ligands (e.g., [3H]-ATP for kinases) .

Gene knockout models : CRISPR/Cas9 to silence putative targets and assess activity loss .

Transcriptomics : RNA-seq to identify differentially expressed pathways post-treatment .

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